molecular formula C16H23N3O2 B2823790 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 902349-32-0

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2823790
CAS No.: 902349-32-0
M. Wt: 289.379
InChI Key: DUMGCZGGAKDLBS-UHFFFAOYSA-N
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Description

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS 902349-32-0) is a chemical compound with a molecular formula of C16H23N3O2 and a molecular weight of 289.37 g/mol . This piperidine-4-carboxamide derivative features a 2,5-dimethylphenyl group linked to the core structure via an amide bond. The piperidine-4-carboxamide scaffold is recognized in medicinal chemistry research for its potential as a versatile building block in the development of biologically active molecules. For instance, structurally related compounds based on the piperidine-4-carboxamide core have been explored as scaffolds for the development of multikinase inhibitors targeting proteins such as VEGFR-2 and as renin inhibitors for hypertension research . Additionally, a close analog of this compound, (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide, is known as Ropivacaine hydrochloride, a local anesthetic agent . This highlights the pharmacological relevance of compounds within this chemical class. As a supplier, we provide this compound for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this high-purity compound as a key intermediate or reference standard in their chemical and pharmacological investigations.

Properties

IUPAC Name

1-[2-(2,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-3-4-12(2)14(9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMGCZGGAKDLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dimethylaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step processes starting from 2,5-dimethylaniline. The following steps outline a common synthetic route:

  • Formation of Amide : React 2,5-dimethylaniline with an acylating agent to form the corresponding amide.
  • Piperidine Derivative Reaction : The amide is then reacted with a piperidine derivative under controlled conditions.
  • Reaction Conditions : Common solvents include dichloromethane or ethanol, and catalysts like triethylamine or pyridine are often used to facilitate the reaction .

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity profile:

  • Reagent in Organic Synthesis : The compound can participate in oxidation and reduction reactions, making it useful for generating derivatives with varied functional groups .

Biology

In biological research, this compound has been employed to study enzyme activities and receptor interactions:

  • Biological Probes : It acts as a probe to investigate specific enzyme activities, aiding in understanding metabolic pathways and drug interactions .

Medicine

The compound shows potential therapeutic applications:

  • Pharmaceutical Development : It is being explored as an intermediate for synthesizing pharmaceutical agents with analgesic, anti-inflammatory, or antimicrobial properties .

Industry

In industrial applications, this compound is used in the development of new materials:

  • Material Science : It contributes to the formulation of polymers and coatings and serves as an additive in various industrial processes .

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance:

  • Inhibitory Effects on Cancer Cell Lines : A study found that derivatives of this compound exhibited significant growth-inhibitory effects on multiple cancer cell lines (e.g., HT29), demonstrating potential as anticancer agents .

Enzyme Interaction Studies

The compound has also been used to explore enzyme interactions:

  • Mechanism of Action : Research indicates that it can modulate the activity of specific enzymes by binding to their active sites, which may lead to therapeutic benefits in conditions like cancer or inflammation .

Mechanism of Action

The mechanism of action of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride (CAS: 1351630-57-3)

  • Key Differences :
    • The phenyl substituent is 2,4-dimethyl instead of 2,5-dimethyl, altering steric and electronic properties.
    • The piperidine moiety is substituted with a carboxylic acid hydrochloride instead of a carboxamide.
  • Physicochemical Properties :
    • Molecular formula: C₁₆H₂₃ClN₂O₃ (vs. hypothetical C₁₆H₂₂N₃O₂ for the main compound).
    • Molecular weight: 326.82 g/mol (vs. ~298.37 g/mol for the main compound).
    • The carboxylic acid hydrochloride form likely reduces membrane permeability compared to the carboxamide derivative but may improve crystallinity for formulation .
  • Availability : Discontinued commercially, limiting experimental validation .

Functional Analog: 1-{2-[3-(2,5-Dimethylphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine-4-carboxamide (ZINC000036342583)

  • Key Differences :
    • Incorporates a pyrazole ring and 4-ethoxyphenyl group , increasing structural complexity.
    • The extended structure may enhance target selectivity but reduce metabolic stability.
  • Functional Data :
    • Docking score: -42.952 , suggesting strong binding affinity to hypothetical targets (e.g., HSP40/JDP proteins implicated in cancer cell migration).
    • Compared to simpler analogs, this compound’s pyrazole ring could engage additional hydrophobic or π-π interactions in binding pockets .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Docking Score Status
1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (hypothetical) C₁₆H₂₂N₃O₂ ~298.37 2,5-dimethylphenyl, carboxamide N/A Not reported
1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride C₁₆H₂₃ClN₂O₃ 326.82 2,4-dimethylphenyl, carboxylic acid salt N/A Discontinued
1-{2-[3-(2,5-Dimethylphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine-4-carboxamide C₂₆H₃₁N₅O₃ 473.56 Pyrazole, 4-ethoxyphenyl -42.952 Research compound

Research Findings

  • Functional Group Impact : The carboxamide moiety in the main compound likely improves solubility and oral bioavailability over the carboxylic acid hydrochloride derivative, which is critical for in vivo efficacy .
  • Binding Affinity : The pyrazole-containing analog (ZINC000036342583) demonstrates superior docking scores, suggesting that bulky substituents enhance binding but may complicate synthesis and pharmacokinetics .

Notes

  • Limitations : Direct pharmacological data for the main compound is absent in the provided evidence; comparisons rely on structural analogs.
  • Synthetic Feasibility : The carboxamide group simplifies synthesis compared to radiolabeled agents like PLUVICTO® (), which require specialized facilities .
  • Future Directions : Prioritize substituent optimization (e.g., 2,5-dimethyl vs. 2,4-dimethyl) and functional group tuning (carboxamide vs. pyrazole) to balance affinity and drug-likeness.

Q & A

Q. Advanced

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS (t1/2 calculation) .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Structural tweaks : Introduce fluorine atoms or methyl groups to block metabolic hot spots (e.g., benzylic positions) .

How to evaluate synergistic effects with existing therapeutics?

Q. Advanced

  • Checkerboard assays : Test combinations with standard drugs (e.g., cisplatin) in 96-well plates, calculating fractional inhibitory concentration (FIC) indices .
  • Isobologram analysis : Determine additive, synergistic, or antagonistic effects using CompuSyn software .
  • Pathway mapping : Use RNA-seq to identify co-targeted signaling nodes (e.g., PI3K/AKT) .

What crystallographic challenges arise in determining its 3D structure?

Q. Advanced

  • Crystal growth : Optimize solvent evaporation (e.g., methanol/water mixtures) or vapor diffusion for single crystals .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction from flexible piperidine rings .
  • Refinement : Apply SHELXL with restraints for disordered substituents (R-factor <0.05) .

What toxicology protocols are recommended for early-stage development?

Q. Advanced

  • In vitro cytotoxicity : Screen against normal cell lines (e.g., HEK293) with Alamar Blue assays (IC50 >100 µM desirable) .
  • Genotoxicity : Conduct Ames tests (Salmonella strains TA98/TA100) with/without metabolic activation (S9 fraction) .
  • hERG inhibition : Patch-clamp assays assess cardiac risk (IC50 >10 µM preferred) .

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